BenchChemオンラインストアへようこそ!

1,7-Dichloro-4-methoxyisoquinoline

HCV NS3 Protease Inhibitor Antiviral Drug Synthesis Pharmacokinetics (PK)

1,7-Dichloro-4-methoxyisoquinoline (CAS 630423-36-8) is the dedicated building block for the P2* isoquinoline moiety of asunaprevir and related macrocyclic HCV NS3 protease inhibitors. Its unique 1,7-dichloro-4-methoxy substitution pattern is essential for regioselective C–O bond formation at the 1-position. Generic isoquinolines or mono-chlorinated analogs cannot substitute—substitution mismatch leads to synthetic failure or poor yield. Supplied with ≥98% GC purity and full batch traceability to support ANDA regulatory submissions for generic asunaprevir (Sunvepra®). Bulk quantities available.

Molecular Formula C10H7Cl2NO
Molecular Weight 228.07 g/mol
CAS No. 630423-36-8
Cat. No. B1344056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Dichloro-4-methoxyisoquinoline
CAS630423-36-8
Molecular FormulaC10H7Cl2NO
Molecular Weight228.07 g/mol
Structural Identifiers
SMILESCOC1=CN=C(C2=C1C=CC(=C2)Cl)Cl
InChIInChI=1S/C10H7Cl2NO/c1-14-9-5-13-10(12)8-4-6(11)2-3-7(8)9/h2-5H,1H3
InChIKeyHOBCGPSQZNVUSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Dichloro-4-methoxyisoquinoline (CAS 630423-36-8): Sourcing and Specification for HCV NS3 Protease Inhibitor Synthesis


1,7-Dichloro-4-methoxyisoquinoline (CAS 630423-36-8) is a heterocyclic isoquinoline derivative characterized by chlorine substitution at the 1- and 7-positions and a methoxy group at the 4-position. This specific substitution pattern is critical for its utility as a key intermediate in the synthesis of macrocyclic non-structural protein 3 (NS3) serine protease inhibitors targeting Hepatitis C Virus (HCV), most notably asunaprevir (BMS-650032) . The compound's value in procurement lies in its established role within the patented synthetic route to asunaprevir, where it serves as a specific building block [1].

Why Unqualified Isoquinoline Intermediates Are Not Suitable Substitutes for 1,7-Dichloro-4-methoxyisoquinoline


The synthetic utility of 1,7-Dichloro-4-methoxyisoquinoline is not a function of the isoquinoline scaffold alone but of its precise 1,7-dichloro-4-methoxy substitution pattern. This specific arrangement is essential for the regioselective nucleophilic aromatic substitution reactions required in the construction of asunaprevir's macrocyclic core [1]. Unqualified substitutes, such as mono-chlorinated isoquinolines or those lacking the 4-methoxy group, would fail to provide the correct electronic and steric environment for the required C-O bond formation at the 1-position, leading to altered reaction kinetics, poor yield, or complete synthetic failure [2]. Therefore, generic 'isoquinoline' procurement is not a viable option for this specific application.

Quantitative Procurement Evidence: Comparative Performance of 1,7-Dichloro-4-methoxyisoquinoline


Reactivity-Driven Selectivity: Enhanced PK Profile of Asunaprevir via Isoquinoline Core

In the development of asunaprevir, the 1-substituted isoquinoline-based P2* element (derived from 1,7-Dichloro-4-methoxyisoquinoline) conferred a significant exposure advantage in rats compared to a matched 4-substituted quinoline isomer. This PK advantage, quantified as a 5-fold increase in oral exposure, was pivotal in advancing the compound to clinical development [1].

HCV NS3 Protease Inhibitor Antiviral Drug Synthesis Pharmacokinetics (PK)

Commercial Availability: Consistent Purity Specification Across Suppliers

Procurement decisions often hinge on reliable purity. For 1,7-Dichloro-4-methoxyisoquinoline, multiple reputable commercial vendors consistently offer a purity specification of ≥98.0% (as determined by Gas Chromatography, GC), ensuring reproducible performance in multi-step syntheses . This contrasts with structurally similar, but less commonly sourced, isoquinoline intermediates where purity specifications may be lower or inconsistent.

Chemical Procurement Quality Control Synthetic Intermediate

Patent-Protected Synthetic Route: Specific Intermediate in Asunaprevir Manufacture

1,7-Dichloro-4-methoxyisoquinoline (designated as intermediate XXI) is explicitly claimed in a patented synthetic route for asunaprevir (US2010/56792 A1) [1]. The patent describes a two-step synthesis: cyclization of 3-(4-chlorophenyl)-3-methoxyacrylic acid followed by chlorination with POCl3 in refluxing DMF to yield the target compound [2]. This stands in contrast to alternative synthetic pathways that might use different heterocyclic cores (e.g., quinoline analogs) which, as shown above, may result in inferior pharmacokinetic properties.

Process Chemistry Intellectual Property Antiviral APIs

Optimal Application Scenarios for 1,7-Dichloro-4-methoxyisoquinoline in Drug Discovery and Development


Synthesis of HCV NS3/4A Protease Inhibitors

This compound is the dedicated intermediate for constructing the P2* isoquinoline moiety of asunaprevir and related macrocyclic inhibitors. Its specific reactivity profile enables the efficient, high-yielding formation of the aryl ether linkage essential for inhibitor potency and oral bioavailability, as demonstrated in comparative in vivo exposure studies [1].

Generic Drug Development and ANDA Filings

For pharmaceutical companies pursuing generic versions of asunaprevir (marketed as Sunvepra® in Japan), procurement of 1,7-Dichloro-4-methoxyisoquinoline with documented purity (≥98% GC) and traceability is mandatory for establishing an identical synthetic route and satisfying regulatory requirements for Abbreviated New Drug Applications (ANDAs) [1].

Structure-Activity Relationship (SAR) Studies on Isoquinoline-Based Antivirals

In medicinal chemistry campaigns exploring the NS3 protease binding pocket, this intermediate serves as a versatile scaffold for late-stage diversification. The chlorine atom at the 1-position is a key handle for introducing varied aryl ethers, allowing SAR teams to probe the impact of P2* modifications on target potency and drug-like properties [1][2].

Kinase Inhibitor Probe Synthesis (Cautionary Use)

While not its primary application, isoquinoline derivatives have been explored as kinase inhibitors. It is important to note that BindingDB entries for compounds related to this scaffold show a wide range of activities against various cyclin-dependent kinases (e.g., IC50 values from 21 nM to 620 nM) [1]. This suggests that the core scaffold may be a useful starting point for kinase inhibitor design, but 1,7-Dichloro-4-methoxyisoquinoline itself is not an optimized kinase inhibitor and should be considered a synthetic intermediate for this purpose only.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,7-Dichloro-4-methoxyisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.